1-Methyluric Acid-d3

Vue d'ensemble

Description

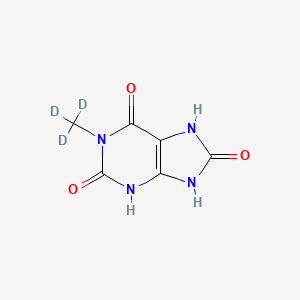

1-Methyluric Acid-d3 is a deuterated analogue of 1-Methyluric Acid, which is a metabolite of theophylline. The compound is labeled with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. The molecular formula of this compound is C6H3D3N4O3, and it has a molecular weight of 185.16.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 1-Methyluric Acid-d3 typically involves organic synthesis methods. One common approach is to react hydrouric acid containing a high proportion of deuterium atoms with an appropriate reactant . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar organic synthesis techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyluric Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Applications De Recherche Scientifique

1-Methyluric Acid-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in NMR studies to analyze the structure, reaction mechanisms, and kinetics of compounds.

Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: Applied as a chemical reference for qualitative and quantitative detection in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-Methyluric Acid-d3 involves its role as a metabolite of theophylline. The compound exerts its effects by interacting with specific molecular targets and pathways, including:

Adenosine Receptors: The compound may act as an antagonist to various subclasses of adenosine receptors, similar to theophylline.

Free Radical Scavenging: this compound has been shown to possess free radical scavenging activity, providing protection against oxidative stress.

Comparaison Avec Des Composés Similaires

1-Methyluric Acid: The non-deuterated analogue of 1-Methyluric Acid-d3.

Theophylline: A related compound with similar metabolic pathways.

Caffeine: Another methylxanthine with similar biological effects.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its utility in NMR studies and metabolic research. The deuterium atoms provide distinct signals in NMR spectra, allowing for more precise analysis of metabolic pathways and reaction mechanisms .

Activité Biologique

1-Methyluric Acid-d3 (also known as 1-Methyluric Acid) is a methylated derivative of uric acid, which has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the compound's biological activity, including its effects on cellular processes, its role in metabolic pathways, and relevant case studies.

This compound has the molecular formula and is characterized by the presence of a methyl group attached to the uric acid structure. The compound is soluble in water and exhibits properties typical of purine derivatives. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Metabolic Pathways : As a metabolite of purine metabolism, this compound plays a role in the degradation of purines, influencing uric acid levels in the body.

- Antioxidant Properties : Research indicates that methylated uric acids may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Impact on Cellular Processes : Studies have shown that this compound can influence cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Antioxidant Activity

A study assessing the antioxidant potential of various uric acid derivatives, including this compound, demonstrated significant radical scavenging activity. The findings indicated that this compound could mitigate oxidative damage in cellular models, highlighting its potential therapeutic applications in conditions characterized by oxidative stress.

Inhibition of Angiogenesis

Another research effort focused on the role of this compound in angiogenesis—the formation of new blood vessels. The compound was found to inhibit angiogenic processes in vitro, suggesting a mechanism that could be beneficial in treating cancer or other diseases where angiogenesis is a factor.

Case Study 1: Metabolic Effects in Humans

In a clinical study involving patients with gout, levels of this compound were measured alongside other metabolites. The results indicated a correlation between elevated levels of this compound and reduced inflammation markers, suggesting its potential role as a biomarker for metabolic disorders related to purine metabolism.

Case Study 2: Animal Model Research

In an animal model study examining the effects of dietary purines on metabolic health, administration of this compound led to improved glucose tolerance and reduced insulin resistance. These findings suggest that this metabolite may play a role in glucose metabolism and could be explored further for its implications in diabetes management.

Data Tables

Propriétés

IUPAC Name |

1-(trideuteriomethyl)-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849615 | |

| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189480-64-5 | |

| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.